Product packaging for 5-oxaspiro[2.5]octan-4-one(Cat. No.:CAS No. 22566-31-0)

5-oxaspiro[2.5]octan-4-one

Cat. No.: B6597257
CAS No.: 22566-31-0
M. Wt: 126.15 g/mol
InChI Key: ICTDNSWGOBXWRP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirocyclic Chemistry

The study of spiro compounds dates back to 1900 when Adolf von Baeyer first proposed nomenclature for these unique structures. wikipedia.org Initially, the focus was primarily on carbocyclic spiro compounds, which are composed entirely of carbon atoms. wikipedia.org The synthesis of these molecules was often a formidable challenge for early organic chemists, driving the development of new synthetic methodologies. researchgate.net

Over the decades, the field has evolved significantly. The advent of modern catalytic systems, including both transition-metal-based catalysts and organocatalysts, has revolutionized the synthesis of spirocycles, allowing for greater control over stereoselectivity. researchgate.net This has opened the door to the creation of a vast array of complex spirocyclic frameworks, including those containing heteroatoms, such as the oxaspiro systems. The introduction of heteroatoms, like oxygen, into the spirocyclic core can dramatically influence the molecule's properties, including its solubility and biological activity. rsc.org

The journey of spirocyclic chemistry began with the exploration of simple hydrocarbons and has now progressed to the design and synthesis of highly functionalized and stereochemically complex molecules with a wide range of applications. researchgate.netrsc.org

Nomenclature and Structural Features of 5-Oxaspiro[2.5]octan-4-one

The systematic naming of spiro compounds follows the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.org The name "this compound" provides a precise description of the molecule's structure.

Spiro : This prefix indicates that the compound has two rings connected by a single common atom, known as the spiro atom. wikipedia.org

[2.5] : These numbers within the square brackets denote the number of carbon atoms in each ring, excluding the spiro atom, listed in ascending order and separated by a period. In this case, one ring has two carbon atoms (a cyclopropane (B1198618) ring), and the other has five carbon atoms. wikipedia.orgvedantu.com

Octan : This part of the name indicates the total number of atoms in both rings, including the spiro atom. For this compound, there are 2 + 5 + 1 = 8 atoms in the spirocyclic framework.

5-Oxa : This signifies that an oxygen atom replaces a carbon atom at the 5th position in the ring system. Numbering starts in the smaller ring, adjacent to the spiro atom, proceeds around the smaller ring, then to the spiro atom, and finally around the larger ring. wikipedia.orgyoutube.com

4-one : This indicates the presence of a ketone functional group at the 4th position.

The structure of this compound, therefore, consists of a cyclopropane ring and a six-membered lactone ring (a cyclic ester) fused at a single carbon atom. This arrangement results in a strained and rigid three-dimensional structure.

Significance of Oxaspiro Systems in Organic Chemistry Research

Oxaspiro systems, such as this compound, are of considerable interest to organic chemists for several reasons. Their unique three-dimensional architecture makes them valuable scaffolds in medicinal chemistry and drug discovery. researchgate.net The incorporation of an oxygen atom can enhance properties like water solubility, which is a crucial factor for the bioavailability of pharmaceutical compounds. rsc.org

Furthermore, the inherent ring strain in smaller spirocycles, like those containing a cyclopropane ring, can be harnessed to drive chemical transformations. nih.gov This makes them useful intermediates in the synthesis of more complex molecules. rsc.org For instance, the ring-opening of strained spirocycles can lead to the formation of other cyclic or acyclic compounds that would be difficult to synthesize through other means.

The development of new synthetic methods to access oxaspirocycles is an active area of research. rsc.orgresearchgate.net These efforts aim to create a wider variety of these compounds with diverse functionalities, expanding their potential applications in materials science and as building blocks for natural product synthesis. researchgate.netsolubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B6597257 5-oxaspiro[2.5]octan-4-one CAS No. 22566-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.5]octan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-7(3-4-7)2-1-5-9-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTDNSWGOBXWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22566-31-0
Record name 5-oxaspiro[2.5]octan-4-one
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Synthetic Methodologies for 5 Oxaspiro 2.5 Octan 4 One and Its Analogs

Strategies for Spiro[2.5]octane Core Construction

Cyclopropanation-Based Approaches

Cyclopropanation reactions represent a powerful and widely employed strategy for the synthesis of the spiro[2.5]octane framework. These methods involve the addition of a one-carbon unit to an existing double bond, thereby constructing the three-membered ring.

The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established method for the synthesis of epoxides and cyclopropanes. nih.govbaranlab.org In the context of 5-oxaspiro[2.5]octan-4-one synthesis, derivatives of this reaction have been successfully applied. For instance, the reaction of cyclic ketones with sulfur ylides can afford the corresponding spiro-epoxides, which can then be transformed into the desired lactone. A notable application involves the reaction of 2,2,3,6-tetramethyl-1-cyclohexanone with trimethylsulfonium (B1222738) chloride in the presence of a base like sodium hydroxide (B78521) to yield 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane. google.com This approach highlights the utility of sulfur ylides in constructing the oxaspirocyclic system. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) and can be sensitive to reaction temperature. google.com

Table 1: Examples of Corey-Chaykovsky Reaction Derivatives in Oxaspiro System Synthesis

Starting KetoneYlide ReagentProductYield (%)Reference
2,2,3,6-tetramethyl-1-cyclohexanoneTrimethylsulfonium chloride/NaOH4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane94 google.com

Data presented in this table is based on reported experimental findings.

The Simmons-Smith reaction, a cornerstone of cyclopropane (B1198618) synthesis, employs a diiodomethane (B129776) and zinc-copper couple to generate a carbenoid species that stereospecifically adds to alkenes. nih.gov This method has proven effective in the synthesis of various natural products containing cyclopropane rings. mdpi.comresearchgate.net In the context of oxaspiro systems, the Simmons-Smith cyclopropanation of an appropriate unsaturated precursor can directly install the spirocyclopropane moiety. For example, the cyclopropanation of an unsaturated lactone can lead to the formation of the desired this compound core. nih.gov The reaction is known for its high stereospecificity, often proceeding with retention of the alkene geometry in the cyclopropane product. nih.gov Modifications to the classical Simmons-Smith conditions, such as the use of diethylzinc (B1219324) and diiodomethane, have also been successfully employed. mdpi.com

Table 2: Application of Simmons-Smith Cyclopropanation

SubstrateReagentsProductYield (%)Reference
Unsaturated bicyclic lactoneEt₂Zn, CH₂I₂Desired spirocyclopropyl lactone79 nih.gov
Substituted cycloheptadiene derivativeEt₂Zn, CH₂I₂, CH₂Cl₂Diastereomeric cyclopropane adducts32 and 27 nih.gov

Data presented in this table is based on reported experimental findings.

Beyond the Corey-Chaykovsky and Simmons-Smith reactions, other methods for generating carbenes or carbenoids have been utilized for the synthesis of spiro[2.5]octane systems. Rhodium-catalyzed decomposition of diazo compounds is a powerful technique for generating metal-bound carbenes that can undergo cyclopropanation reactions. researchgate.netnih.govresearchgate.net For instance, the rhodium-catalyzed reaction of alkenes with dimethyl diazomalonate can produce diester-substituted cyclopropanes. researchgate.net This methodology offers a versatile route to functionalized cyclopropanes that can serve as precursors to this compound derivatives. The choice of rhodium catalyst can influence the stereoselectivity of the cyclopropanation. nih.gov Additionally, other transition metals like copper have also been used to catalyze carbene addition reactions. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide an alternative and often highly efficient pathway to the this compound core. These methods rely on the formation of a new ring by connecting two reactive centers within the same molecule.

The formation of the lactone ring through an intramolecular cyclization is a key strategy for constructing the this compound system. This can be achieved through various ring-closing reactions. For example, an appropriately substituted cyclohexanone (B45756) derivative bearing a pendant carboxylic acid or ester group can undergo intramolecular lactonization to form the spirocyclic lactone. This approach has been utilized in the synthesis of complex natural products. mdpi.com Another strategy involves the intramolecular Heck reaction to construct a functionalized cyclohexene, which can then be further elaborated to the spiro-lactone. k-state.edu Subsequent epoxidation, dihydroxylation, and oxidation steps can lead to the formation of the desired this compound core. k-state.edunih.gov

Epoxidation and Oxidative Dearomatization Strategies

Epoxidation and oxidative dearomatization represent another important class of reactions for the synthesis of oxaspiro[2.5]octanone derivatives, particularly the unsaturated analog 1-oxaspiro[2.5]octa-5,7-dien-4-one.

Peracid-Mediated Epoxidation of Cyclohexenone Derivatives

Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly used reagents for the epoxidation of alkenes. In the synthesis of this compound derivatives, the epoxidation of a cyclohexenone precursor can be a key step. For example, the epoxidation of an exocyclic methylene (B1212753) group on a cyclohexane (B81311) ring with a peracid leads to the formation of the spiroepoxide. The presence of neighboring functional groups, like a hydroxyl group on an allylic alcohol, can direct the stereochemical outcome of the epoxidation through hydrogen bonding with the peracid. bath.ac.uk

Hydrogen Peroxide-Mediated Oxidative Dearomatization in 1-Oxaspiro[2.5]octa-5,7-dien-4-one Synthesis

A notable advancement in the synthesis of 1-oxaspiro[2.5]octa-5,7-dien-4-ones involves the use of hydrogen peroxide (H₂O₂) as a mild and environmentally benign oxidant. nih.gov This method provides an alternative to traditionally used heavy metal reagents or hypervalent iodine compounds. nih.govnih.gov The reaction proceeds through the oxidative dearomatization of 2-(hydroxymethyl)phenols or 4-(hydroxymethyl)phenols. nih.govnih.gov

In the case of 2-(hydroxymethyl)phenols, their bis(dichloroacetate) derivatives react with H₂O₂ to form a transient quinone methide, which is then epoxidized to yield the 1-oxaspiro[2.5]octa-5,7-dien-4-one. nih.gov An asymmetric variant of this reaction has been developed using a chiral phase-transfer catalyst, enabling the first asymmetric syntheses of these spiroepoxydienones. nih.gov For 4-(hydroxymethyl)phenols, a similar strategy involving the in situ generation of a para-quinone methide followed by nucleophilic epoxidation with aqueous H₂O₂ has been reported to efficiently produce 1-oxaspiro[2.5]octa-4,7-dien-6-ones. nih.govnsf.gov This approach avoids the need for stoichiometric bismuth reagents. nih.govnsf.gov

Dirhodium(II)-Mediated Alkene Epoxidation

Dirhodium(II) complexes, in combination with iodine(III) oxidants, have been shown to catalyze the epoxidation of alkenes. conicet.gov.ar This method, which was initially explored for nitrene transfer reactions, was found to produce epoxides instead of the expected aziridines under certain conditions. conicet.gov.ar The reaction of various alkenes with a dirhodium(II) complex and an iodine(III) oxidant in the presence of water can lead to the formation of the corresponding epoxides in good yields. conicet.gov.arconicet.gov.ar A proposed mechanism suggests that the dirhodium(II) complex acts as a Lewis acid, modulating the oxidizing properties of the iodine(III) reagent. conicet.gov.arconicet.gov.ar This methodology has been successfully applied to the synthesis of various epoxides, including a derivative of 1-oxaspiro[2.5]octane. conicet.gov.ar

Condensation Reactions with Anhydrides and Related Reagents

The synthesis of nitrogen-containing analogs of this compound, such as 5-oxa-7-aza-spiro[2.5]octane-4,8-diones, can be achieved through condensation reactions. One reported method involves the reaction of dibenzylidenes with malonic anhydride (B1165640) or 5-oxa-spiro conicet.gov.aruobaghdad.edu.iqhexane-4,6-dione in dry benzene. uobaghdad.edu.iquobaghdad.edu.iq Depending on the stoichiometry of the reactants, either a single heterocyclic ring or a more complex structure can be formed. uobaghdad.edu.iquobaghdad.edu.iq This approach provides a route to spirocyclic systems incorporating both oxygen and nitrogen atoms.

Organometallic Reagent-Mediated Syntheses

While specific examples for the direct synthesis of this compound using organometallic reagents are not extensively detailed in the provided context, the general principles of organometallic chemistry are fundamental to many of the discussed transformations. For instance, the palladium catalysts used in Heck reactions are organometallic complexes. wikipedia.org Furthermore, the synthesis of precursors for epoxidation or cyclization reactions can involve organometallic reagents. For example, the treatment of a 4-substituted-3-cyclohexen-1-one with a Grignard reagent (R¹MgBr) or an organolithium reagent (R¹Li) can yield a 3-cyclohexen-1-ol (B1583433) intermediate, which could then be further elaborated to a spiroepoxide. google.com

Lithium Reagent Additions for Spiro-Center Formation

The addition of organolithium reagents to carbonyl precursors is a powerful tool for creating the spirocyclic core of oxaspiro[2.5]octanones. A notable example is the synthesis of (±)-ovalicin, where the addition of cis-1-lithio-1,5-dimethyl-1,4-hexadiene to the ketone of (3S,5R,6R*)-5-methoxy-6-(t-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one (2) is a crucial step. nih.gov This reaction demonstrates the utility of alkenyllithium reagents in constructing complex carbon skeletons. The stereochemical outcome of such additions can be influenced by existing stereocenters within the molecule, such as the C6-alkoxy functionality in the ovalicin (B1677816) intermediate. nih.gov

Another approach involves the treatment of 2,3-dihydrofuran (B140613) with t-butyllithium to generate a lithiated intermediate. orgsyn.orgorgsyn.org This species can then react with electrophiles like 1,3-dichloroacetone (B141476) to initiate the formation of the spirocyclic system. orgsyn.orgorgsyn.org The reaction proceeds through a series of steps, including the formation of an unstable cyclopropanol (B106826) intermediate, which is subsequently rearranged to the desired spiroketone. orgsyn.orgorgsyn.org

Lithium ReagentSubstrateProductKey Features
cis-1-lithio-1,5-dimethyl-1,4-hexadiene(3S,5R,6R)-5-methoxy-6-(t-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one(3S,4R,5R,6R*)-5-methoxy-4-[(E)-1',5'-dimethylhexa-1',4'–dienyl)]-6-(t-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-olUsed in the total synthesis of (±)-ovalicin. nih.gov
t-Butyllithium2,3-DihydrofuranLithiated dihydrofuranIntermediate for reaction with electrophiles to form spirocycles. orgsyn.orgorgsyn.org
Grignard Reagents in Oxaspiro[2.5]octanone Synthesis

Grignard reagents, or organomagnesium halides, serve as potent nucleophiles in the synthesis of spiro compounds. youtube.com Their application in the synthesis of this compound derivatives includes the ring-opening methylation of 6-oxa-spiro[2.5]octane-5,7-dione. google.com This reaction can be carried out using a methyl magnesium (Grignard) reagent, often in the presence of a metal catalyst such as iron or copper, to yield [1-(2-oxo-propyl)-cyclopropyl]-acetic acid. google.com This transformation highlights the ability of Grignard reagents to act as effective methylating agents in the modification of spirocyclic systems.

Rhodium-Catalyzed Asymmetric Cascades for Spiro[2.5]octanone Derivatives

Rhodium-catalyzed asymmetric reactions represent a sophisticated strategy for the enantioselective synthesis of spirocyclic compounds. nih.govscholaris.ca These methods often involve conjugate additions to prochiral substrates, generating chiral enolates that can participate in subsequent intramolecular reactions. While direct rhodium-catalyzed synthesis of this compound is not explicitly detailed in the provided context, the principles of rhodium catalysis are applied to create related spiro-oxiranes and other complex cyclic systems. scholaris.ca For instance, a rhodium-catalyzed asymmetric conjugate addition followed by an aldol/spirocyclization cascade has been developed to produce enantioenriched spiro-oxiranes from linear precursors in a single step. scholaris.ca This approach underscores the potential for developing similar catalytic cascades for the asymmetric synthesis of 5-oxaspiro[2.5]octanone derivatives.

Functionalization and Derivatization during Synthesis

The introduction of various functional groups onto the this compound scaffold is crucial for modulating its properties and for its use in the synthesis of more complex target molecules.

Introduction of Halogen Functionalities

Halogen atoms can be incorporated into the oxaspiro[2.5]octane framework through several methods. For instance, halide-induced oxirane opening can be used to introduce bromine. frontiersin.org In the synthesis of fluorinated β-bromo-γ-hydroxy-alkylphosphonates, the opening of a fluorinated oxirane ring with a halide source leads to the formation of a tertiary bromide. frontiersin.org This reaction proceeds with high regioselectivity. frontiersin.org

Incorporation of Alkyl and Heteroatom Substituents

The introduction of alkyl and heteroatom-containing substituents is a key strategy in the synthesis of analogs of bioactive compounds. In the total synthesis of (±)-ovalicin, a methoxy (B1213986) group is introduced to form the intermediate (3S,5R,6R*)-5-methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one. nih.govthieme-connect.com This is achieved through methylation of the corresponding alcohol. Furthermore, the synthesis of fluorinated epoxy alkylphosphonates demonstrates the diastereoselective introduction of a phosphonate (B1237965) group, a heteroatom substituent, onto the spirocyclic framework. frontiersin.org

Functional GroupMethodExample ProductReference
BromineHalide-induced oxirane openingFluorinated β-bromo-γ-hydroxy-alkylphosphonates frontiersin.org
MethoxyMethylation of alcohol(3S,5R,6R*)-5-Methoxy-6-(tert-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one nih.govthieme-connect.com
PhosphonateDiastereoselective additionrac Diethyl ((3R,4R)-4-fluoro-1-oxaspiro[2.5]octan-4-yl)phosphonate frontiersin.org

Multi-Step Total Synthesis Strategies Utilizing this compound Intermediates

The this compound core is a valuable intermediate in the total synthesis of natural products. The total synthesis of (±)-ovalicin provides a compelling case study. nih.gov The synthesis commences with an intramolecular Heck reaction to form a key cyclic precursor. nih.gov Subsequent steps, including epoxidation, dihydroxylation, methylation, and oxidation, lead to the formation of the crucial intermediate, (3S,5R,6R*)-5-methoxy-6-(t-butyldimethylsilyloxy)-1-oxaspiro[2.5]octan-4-one (2). nih.gov This intermediate then undergoes further transformations, including the previously mentioned addition of an alkenyllithium reagent, to ultimately afford the target molecule, (±)-ovalicin. nih.gov This synthetic route highlights how the strategic construction and functionalization of the this compound scaffold can provide access to complex and biologically relevant compounds.

Chemical Reactivity and Transformations of 5 Oxaspiro 2.5 Octan 4 One Derivatives

Ring-Opening Reactions

The significant ring strain of the epoxide moiety makes it susceptible to attack by various nucleophiles, leading to ring-opening products. wur.nl These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack often depends on the reaction conditions and the substitution pattern of the spirocyclic system. beilstein-journals.org

The epoxide ring is the most reactive site in the 5-oxaspiro[2.5]octan-4-one system. Its opening provides a route to a wide array of functionalized cyclohexane (B81311) derivatives. The mechanism of this ring-opening can proceed via S_N1 or S_N2 pathways, influenced by the catalytic conditions. libretexts.org

Under acidic conditions, the epoxide oxygen is first protonated, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs in an S_N2-like fashion with backside attack. openstax.org For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon atom. This is because the transition state has significant S_N1-like character, with a partial positive charge building up on the carbon atom that can best stabilize it. masterorganicchemistry.comopenstax.org The result is the formation of a trans-diol or its corresponding derivative. masterorganicchemistry.comopenstax.org For instance, the hydrolysis of epoxides in dilute aqueous acid yields trans-1,2-diols. openstax.org Similarly, using anhydrous hydrogen halides (HX) results in the formation of trans-halohydrins. openstax.org

The regiochemistry can be complex and may lead to a mixture of products, especially when both epoxide carbons have similar substitution (e.g., both are secondary). openstax.org

Table 1: Acid-Catalyzed Ring-Opening Reactions of Epoxides

Epoxide Substrate Reagent Product Type Regioselectivity Citation
Unsymmetrical Epoxide H₃O⁺ trans-1,2-diol Attack at the more substituted carbon openstax.org
Unsymmetrical Epoxide Anhydrous HBr trans-Bromohydrin Attack at the more substituted carbon openstax.org
1,2-Epoxy-1-methylcyclohexane HBr trans-2-bromo-2-methylcyclohexanol Attack at the tertiary carbon openstax.org
Epoxide with primary & secondary carbons HX (anhydrous) trans-Halohydrin Primarily at the less substituted site (S_N2-like) openstax.org

Nucleophilic Ring-Opening of the Epoxide Moiety

Base-Catalyzed Ring Opening

In the presence of a strong base or nucleophile, the epoxide ring can be opened without prior protonation. openstax.orgmasterorganicchemistry.com This reaction proceeds through a classic S_N2 mechanism. masterorganicchemistry.com The nucleophile attacks one of the epoxide carbons, leading to the cleavage of a C-O bond and the formation of an alkoxide, which is subsequently protonated during workup. masterorganicchemistry.comyoutube.com

A key characteristic of the base-catalyzed opening is its regioselectivity. The nucleophilic attack occurs at the sterically less hindered carbon atom of the epoxide. openstax.orgmasterorganicchemistry.comyoutube.com This results in an inversion of stereochemistry at the site of attack, leading to products with a trans relationship between the newly introduced nucleophile and the hydroxyl group. libretexts.org Unlike other ethers, the high ring strain of epoxides allows them to be cleaved by bases like hydroxide (B78521) ions, especially at elevated temperatures. openstax.org

Table 2: Base-Catalyzed Ring-Opening Reactions of Epoxides

Epoxide Substrate Reagent Product Type Regioselectivity Citation
1,2-Epoxypropane Sodium Ethoxide (NaOEt) 1-Ethoxy-2-propanol Attack at the less hindered primary carbon openstax.org
Unsymmetrical Epoxide NaOH, H₂O trans-1,2-diol Attack at the less substituted carbon masterorganicchemistry.comyoutube.com
Unsymmetrical Epoxide NaSH, H₂O trans-Thiol Attack at the less substituted carbon youtube.com
Unsymmetrical Epoxide NaCN, H₂O trans-Cyanohydrin Attack at the less substituted carbon youtube.com
Reactions with Specific Nucleophiles (e.g., amines, azides, Grignard reagents)

A wide variety of nucleophiles can be employed to open the epoxide ring, each yielding a different class of functionalized products. openstax.org

Amines: Primary and secondary amines are effective nucleophiles for opening epoxides, a reaction that is fundamental in the synthesis of many pharmaceutical compounds, such as β-blockers. openstax.org The reaction typically proceeds via an S_N2 mechanism, with the amine attacking the less hindered carbon of the epoxide. smolecule.comevitachem.com

Azides: Sodium azide (B81097) (NaN₃) is another powerful nucleophile that reacts with epoxides to produce azido (B1232118) alcohols. masterorganicchemistry.com This reaction is a valuable transformation as the resulting azide group can be subsequently reduced to an amine or participate in cycloaddition reactions. The ring-opening follows the S_N2 pathway under basic or neutral conditions. masterorganicchemistry.com

Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), are strong nucleophiles that readily open epoxide rings. libretexts.orgopenstax.org This reaction is a useful carbon-carbon bond-forming method. For instance, the reaction of a Grignard reagent with ethylene (B1197577) oxide produces a primary alcohol with two additional carbon atoms. libretexts.orgopenstax.org The reaction mechanism is S_N2-like, with the nucleophilic carbon of the Grignard reagent attacking the less sterically hindered epoxide carbon. libretexts.orgmasterorganicchemistry.com

Thiols: Thiols can open epoxide rings to form β-hydroxy sulfides. beilstein-journals.orgbeilstein-journals.org These reactions can be catalyzed by both acids and bases, with the regioselectivity depending on the catalyst used. beilstein-journals.org For example, the reaction of 1-oxaspiro[2.5]octane with thiophenol gives a near-quantitative yield of the corresponding hydroxy sulfide (B99878) via attack at the less hindered carbon. beilstein-journals.org

Table 3: Epoxide Ring-Opening with Various Nucleophiles

Nucleophile Reagent Example Product Type Typical Mechanism Citation
Amine RNH₂ or R₂NH β-Amino alcohol S_N2 openstax.orgevitachem.com
Azide Sodium Azide (NaN₃) β-Azido alcohol S_N2 masterorganicchemistry.com
Grignard Reagent RMgX Alcohol (C-C bond formation) S_N2 libretexts.orgopenstax.org
Thiol Thiophenol β-Hydroxy sulfide S_N2 (base-catalyzed) beilstein-journals.orgbeilstein-journals.org
Methyl Copper Reagent Me₂CuLi [1-(2-oxopropyl)cyclopropyl]acetic acid* Nucleophilic Attack google.com

*Result from ring-opening methylation of a related dione (B5365651) derivative. google.com

Transformations Involving the Lactone Ring

While the epoxide is often the primary site of reactivity, the lactone ring in this compound can also undergo transformations. The lability of γ-lactone rings can be exploited in synthesis. nih.gov For example, treatment of related γ-lactone structures with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of enol lactones. nih.gov

In derivatives such as 6-oxa-spiro[2.5]octane-5,7-dione, the anhydride-like lactone moiety is susceptible to ring-opening by nucleophiles. Reaction with N,O-dimethylhydroxylamine in the presence of a base like pyridine (B92270) opens the ring to form a carboxylic acid with a Weinreb amide functionality. google.com Furthermore, nucleophilic methylating agents, such as methyl Grignard reagents or methyl copper reagents, can also effect a ring-opening methylation to yield keto-acids like [1-(2-oxopropyl)cyclopropyl]acetic acid. google.com

Spirocyclic systems, particularly strained ones, can undergo rearrangement reactions to yield more stable fused-ring or rearranged structures. Spiroepoxydienones, which are related to the title compound, are known to be unstable and can undergo photochemical isomerization. nih.gov

While specific rearrangement studies on this compound itself are not extensively detailed in the provided context, rearrangements are a known reaction pathway for spirocyclic compounds. For example, other spiro systems like spiro[4.4]nonatrienes have been shown to rearrange to fused bicyclic systems through metal-mediated 1,5-vinyl shifts. nih.gov Such skeletal reorganizations represent a potential, albeit less commonly explored, reaction pathway for derivatives of this compound, potentially triggered by Lewis acids, transition metals, or photochemical conditions.

Oxidative Transformations of Spiro[2.5]octan-4-ones

Stereoselective Alpha-Hydroxylation

The introduction of a hydroxyl group at the alpha-position (C-6) of the this compound core is a significant transformation that enhances molecular complexity and provides a handle for further functionalization. While direct α-hydroxylation of the parent compound is not extensively documented, related transformations on similar spiro[2.5]octanone structures suggest plausible pathways.

For instance, during the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones to form spiro[2.5]octanones, by-products resulting from oxidative hydroxylation at the α-position relative to the carbonyl group have been isolated. researchgate.net This indicates the susceptibility of the α-carbon to oxidation under certain reaction conditions.

Modern methods for the α-hydroxylation of ketones often employ reagents like (camphorsulfonyl)oxaziridines for asymmetric oxidation of ketone enolates or utilize molecular oxygen with aza-enolates. organic-chemistry.org A direct, metal-free α-hydroxylation of β-oxoesters and β-oxoamides has been achieved using m-chloroperbenzoic acid (m-CPBA), providing access to α-hydroxy-β-dicarbonyl moieties. organic-chemistry.org In the context of the total synthesis of (±)-ovalicin, a complex molecule containing a substituted 1-oxaspiro[2.5]octan-4-one core, oxidation of an alcohol precursor using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) was a key step to form the ketone functionality. nih.gov

Enzymatic approaches also offer a promising route for stereoselective hydroxylation. Peroxygenases, for example, have been utilized for the regio- and stereoselective α-hydroxylation of medium-chain fatty acids, using hydrogen peroxide as a benign oxidant. rsc.org Such biocatalytic methods could potentially be adapted for the stereoselective α-hydroxylation of this compound derivatives.

Reduction Reactions

Reduction reactions of the this compound system can be directed at two primary sites: the carbonyl group and the epoxide ring. The choice of reducing agent and reaction conditions determines the outcome of the transformation.

Carbonyl Reduction Pathways

The reduction of the ketone at C-4 to a secondary alcohol introduces a new stereocenter and significantly alters the molecule's three-dimensional structure. Standard reducing agents are effective for this transformation. For example, the spiroketolactone arnottin-II, a structurally related compound, has been reduced using lithium aluminium hydride (LiAlH₄). psu.edu Similarly, sodium borohydride (B1222165) is commonly used for the reduction of ketones to alcohols. psu.edu

In the synthesis of isoquinoline (B145761) alkaloids, a spiroketolactone was converted to an amine, which was then reduced with lithium aluminium hydride to yield a diol. psu.edu These examples highlight that the carbonyl group of spiroketolactones is amenable to reduction by powerful hydride reagents. The stereochemical outcome of such reductions would be influenced by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face.

Epoxide Reduction

The epoxide ring of the this compound is susceptible to ring-opening reactions, which can be considered a form of reduction. This transformation can proceed via different mechanisms, leading to a variety of products.

The ring-opening of spiroepoxides can be achieved under both acidic and basic conditions, often with opposing regioselectivity. uniupo.it For instance, the reaction of 1-oxaspiro[2.5]octane with thiophenol, catalyzed by zinc(II) chloride in water, results in the near-quantitative formation of a β-hydroxy sulfide, with the nucleophile attacking the sterically less hindered β-carbon of the epoxide. beilstein-journals.org

Enzymatic methods have also been explored for the kinetic resolution of spiroepoxides. Epoxide hydrolases can catalyze the enantioselective hydrolysis of racemic epoxides to produce enantiopure epoxides and diols. researchgate.net Specifically, the yeast epoxide hydrolase from Rhodotorula glutinis has shown high activity for the carbocyclic trichothecene (B1219388) analogue 1-oxaspiro[2.5]octane, suggesting that such enzymes could be employed for the stereoselective transformation of the epoxide moiety in this compound. wur.nl

The opening of spiroepoxides can also be effected by aluminum ester enolates, leading to γ-hydroxy esters, which can then be cyclized to form spirolactones. thieme-connect.com This methodology provides a route to expand the ring system or introduce new functional groups.

Functional Group Interconversions on the Spiro[2.5]octan-4-one Core

The this compound scaffold allows for a variety of functional group interconversions (FGIs), which are essential for the elaboration of the core structure into more complex target molecules. The total synthesis of (±)-ovalicin and its analogs provides a clear example of such transformations on a substituted 1-oxaspiro[2.5]octan-4-one system. nih.gov

Key transformations demonstrated in this synthesis include:

Oxidation: An alcohol at C-4 was oxidized to the corresponding ketone using IBX in DMSO. nih.gov

Methylation: A hydroxyl group was methylated, which is a common protecting group strategy or a means to introduce a methoxy (B1213986) group. nih.gov

Nucleophilic Addition: The ketone at C-4 was subjected to nucleophilic addition by an alkenyllithium reagent to form a tertiary alcohol and introduce a side chain. The stereochemistry of this addition was found to be directed by the alkoxy functionality at the adjacent C-6 position. nih.gov

These examples underscore the utility of the spiroketolactone core as a template for building molecular complexity through a sequence of well-established functional group interconversions.

Cycloaddition Reactions Involving Unsaturated Spiro[2.5]octane Derivatives

Unsaturated derivatives of the this compound core, such as 1-oxaspiro[2.5]octa-5,7-dien-4-one, are valuable substrates for cycloaddition reactions, particularly the Diels-Alder reaction. These reactions provide a powerful tool for the rapid construction of complex polycyclic systems.

The synthesis of 1-oxaspiro[2.5]octa-5,7-dien-4-ones has been achieved through the oxidative dearomatization of 2-(hydroxymethyl)phenols using hydrogen peroxide. nsf.gov These spiroepoxydienones can then participate in cycloaddition reactions. For example, the intramolecular Diels-Alder reaction of a 1-oxaspiro[2.5]octa-5,7-dien-4-one derivative has been used as a key step in a stereoselective synthesis of sterpuranes and coriolin. researchgate.net

The Diels-Alder reaction of spirocyclic dienes can exhibit facial stereoselectivity, which is influenced by the steric and electronic properties of the diene and dienophile. cdnsciencepub.com In the case of spiro[4.5]decane and spiro[5.5]undecane skeletons, catalytic enantioselective spirocyclizing Diels-Alder reactions of exo-enones with dienes have been developed using chiral Brønsted acid catalysts. acs.org

Beyond the [4+2] cycloaddition, [3+2] cycloaddition reactions are also a viable strategy for elaborating spirocyclic frameworks. For instance, the reaction of in situ generated azomethine ylides with various dipolarophiles is a common method for synthesizing spiro-pyrrolidine derivatives. nih.govrsc.org

Stereochemical Considerations in 5 Oxaspiro 2.5 Octan 4 One Chemistry

Diastereoselectivity in Synthetic Routes

Diastereoselectivity in the synthesis of spirocycles, including the 5-oxaspiro[2.5]octan-4-one framework, is a critical aspect of controlling the relative configuration of multiple stereocenters. High levels of diastereocontrol have been achieved through various synthetic strategies, often leveraging existing chirality in the substrate or the nature of the reaction mechanism.

One notable approach involves the oxidative spiroannulation of phenolic derivatives. In a synthesis of a related spiroether, 5-hydroxy-8-methoxy-1-oxaspiro rsc.orgrsc.orgundeca-7,10-diene-9-one, a phenolic derivative containing a chiral center on its side chain was oxidized using lead(IV) acetate. This reaction proceeded with exceptional diastereoselectivity, affording the spiroether in 61% yield and with a diastereomeric excess (de) of over 99%, as determined by ¹H-NMR scribd.com. This high degree of stereocontrol is attributed to the influence of the pre-existing stereocenter on the trajectory of the intramolecular cyclization scribd.com.

Another relevant transformation is the stereoselective oxidative α-hydroxylation of chiral spiro[2.5]octan-4-ones. This process was observed as a secondary reaction during the cyclopropanation of 2-arylidene isomenthanones and was found to be stereoselective when carried out on isolated spiro[2.5]octan-4-ones clockss.org. Such methods highlight how the inherent stereochemistry of the spiro[2.5]octane skeleton can direct subsequent functionalization.

Cascade reactions, particularly those involving multiple Michael additions, are also powerful tools for constructing highly substituted cyclohexane (B81311) rings with excellent diastereoselectivity researchgate.netresearchgate.net. These strategies can establish the relative stereochemistry of substituents on the six-membered ring prior to or during the spirocyclization event, thereby defining the diastereomeric outcome of the final product. For instance, cascade inter-intramolecular double Michael reactions have been reported for the synthesis of functionalized cyclohexanones with complete diastereoselectivity in many cases researchgate.net.

Precursor/SubstrateReactionProductYield (%)Diastereomeric Excess (de) (%)
Phenolic derivative with chiral side chainOxidation with lead(IV) acetate5-Hydroxy-8-methoxy-1-oxaspiro rsc.orgrsc.orgundeca-7,10-diene-9-one61>99
Chiral spiro[2.5]octan-4-onesOxidative α-hydroxylationα-hydroxy-spiro[2.5]octan-4-onesNot specifiedStereoselective
Curcumins and ArylidenemalonatesCascade Double Michael AdditionFunctionalized CyclohexanonesModerate to ExcellentComplete in most cases

Enantioselective Synthesis Approaches

The synthesis of single enantiomers of this compound and related compounds is crucial for applications where specific chirality is required. This is typically achieved through asymmetric catalysis, using either chiral catalysts or chiral auxiliaries to control the stereochemical outcome.

Chiral Catalyst Applications

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective construction of chiral spirolactones nih.gov. These metal-free approaches offer mild reaction conditions and are part of a rapidly advancing field nih.gov.

One specific example is the use of BINOL-derived chiral bifunctional sulfide (B99878) catalysts in asymmetric bromolactonizations santiago-lab.comddugu.ac.in. The reaction of α-allyl carboxylic acids in the presence of this catalyst system can produce γ-chiral α-spiro-γ-lactones with high enantioselectivity. The catalyst creates a chiral environment that directs the electrophilic bromonium ion and the subsequent intramolecular attack of the carboxylate, thereby establishing the stereocenter at the γ-position santiago-lab.com.

Another effective method is the nickel-catalyzed enantioselective α-spirocyclization of lactones. This intramolecular reaction adds lactone enolates to aryl nitriles, forging 5-, 6-, and 7-membered spirocycles. Using a chiral Mandyphos ligand in conjunction with a nickel catalyst, enantioselectivities as high as 90% enantiomeric excess (ee) have been achieved for the formation of 7-membered rings rsc.org. This strategy is particularly valuable for creating spirocycles with an all-carbon quaternary stereocenter at the spiro atom rsc.org.

Reaction TypeCatalyst/LigandProduct TypeYield (%)Enantiomeric Excess (ee) (%)
Asymmetric BromolactonizationBINOL-derived chiral bifunctional sulfideγ-Chiral α-spiro-γ-lactonesGoodHigh
Nickel-Catalyzed α-SpirocyclizationNi(COD)₂ / Chiral Mandyphos ligandβ-Keto lactone spirocycles (7-membered)Goodup to 90
Transannular C-acylationSPA-triazolium bromideSpirocyclic 1,3-diketonesModerate to HighHigh

Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction uwindsor.ca. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is reliable and has been applied to the synthesis of spirocyclic compounds.

A prominent example involves the use of chiral tert-butanesulfinyl imines. In one synthesis, the diastereoselective addition of an organomagnesium compound to a chiral N-tert-butanesulfinyl imine derived from a tetralone was used to create a new stereocenter. Following this key step, the sulfinyl auxiliary was removed under acidic conditions, and the resulting intermediate underwent intramolecular cyclization to yield the final spirocompound puc-rio.br. The stereochemistry of the addition was effectively controlled by the bulky and chiral sulfinyl group puc-rio.br.

Another successful application employed C₂-symmetric cycloalkane-1,2-diols as chiral auxiliaries for the asymmetric alkylation and reduction in the synthesis of spirocyclic diones, such as (R)-spiro[4.5]decane-1,6-dione rsc.org.

The most widely recognized chiral auxiliaries are the Evans' oxazolidinones, which are typically derived from amino acids nih.govsantiago-lab.com. These auxiliaries are acylated and then converted into chiral enolates (e.g., lithium or boron enolates). The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing alkylating agents or other electrophiles to approach from the less hindered side, thus ensuring high diastereoselectivity in the formation of new stereocenters scribd.comsantiago-lab.com. Following the reaction, the auxiliary can be cleaved non-destructively scribd.com.

Conformational Analysis of the Spiro[2.5]octane Ring System

The three-dimensional structure and conformational flexibility of the this compound ring system are dictated by the inherent properties of the cyclohexane ring and the influence of the spiro-fused cyclopropane (B1198618) ring.

Chair Conformations of the Cyclohexane Ring

The cyclohexane ring is not a planar hexagon. To avoid angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (from eclipsing C-H bonds), it adopts puckered, non-planar conformations researchgate.netrsc.org. The most stable of these is the chair conformation rsc.org. In this arrangement, all bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are perfectly staggered, making it free of both angle and torsional strain rsc.org.

In a chair conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions: six are axial and six are equatorial. Axial bonds are parallel to the principal axis of the ring, pointing alternately up and down. Equatorial bonds point outwards from the "equator" of the ring. Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa rsc.org. For unsubstituted cyclohexane, these two chair forms are equivalent in energy rsc.org.

Influence of Spiro Substitution on Conformation

When a substituent is placed on a cyclohexane ring, the two chair conformers are no longer equal in energy. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

However, the presence of a spiro-fused ring, such as the cyclopropane in the spiro[2.5]octane system, can dramatically alter this preference. Studies involving DFT calculations and low-temperature ¹H NMR have shown that a spirocyclopropane ring adjacent to a substituted carbon on the cyclohexane ring can cause a surprising reversal of conformational preference. This phenomenon, sometimes called the "cyclopropyl effect," results in larger alkyl groups favoring the more sterically congested axial position. This counterintuitive preference is rationalized by increased steric strain that occurs between the substituent and the cyclopropane ring itself when the substituent is in the equatorial position. This effect demonstrates that the spiro-fusion is not a passive structural element but actively influences the conformational dynamics of the entire molecule.

Stereochemical Assignment Methodologies

The definitive determination of the stereochemistry of this compound and its derivatives is crucial for understanding their chemical behavior and potential applications. Several powerful analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of the substance, researchers can generate a precise electron density map, which reveals the spatial arrangement of atoms, bond lengths, and bond angles. wikipedia.org This technique provides an unambiguous assignment of the absolute configuration of chiral centers within the molecule. For instance, in complex spirocyclic systems, X-ray crystal structure analysis has been used to confirm the structures of newly synthesized compounds, providing definitive proof of their stereochemistry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules in solution. researchgate.net For derivatives of this compound, ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy : The chemical shifts, coupling constants (J-values), and nuclear Overhauser effects (NOEs) provide a wealth of information about the relative stereochemistry of protons within the molecule. ufrgs.br For example, the magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, which can help in assigning their relative positions (cis or trans). NOE experiments, such as NOESY, can identify protons that are close in space, further aiding in the determination of the molecule's conformation and the relative orientation of substituents. ufrgs.br

¹³C NMR Spectroscopy : The chemical shifts of carbon atoms are sensitive to their local electronic and steric environment, providing additional structural clues.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish connectivity and further refine the stereochemical assignment. nih.gov

Chiroptical Methods

In conjunction with NMR and X-ray crystallography, chiroptical techniques such as Circular Dichroism (CD) spectroscopy can be valuable for assigning the absolute configuration of chiral molecules. The experimental CD spectrum can be compared with theoretically calculated spectra for different stereoisomers to determine the most likely configuration.

The table below summarizes the primary methodologies used for stereochemical assignment in compounds related to this compound.

MethodologyInformation ProvidedApplication
X-ray Crystallography Absolute three-dimensional molecular structure, bond lengths, and bond angles. wikipedia.orgnih.govProvides definitive stereochemical assignment for crystalline compounds. mdpi.com
¹H NMR Spectroscopy Relative stereochemistry, conformational analysis through chemical shifts, coupling constants, and NOEs. ufrgs.brElucidation of stereochemistry in solution.
¹³C NMR Spectroscopy Information on the carbon framework and the electronic environment of each carbon atom.Supports structural and stereochemical analysis.
Advanced NMR (COSY, HSQC, HMBC) Detailed connectivity between atoms. nih.govConfirms the overall structure and aids in complex stereochemical assignments.
Circular Dichroism (CD) Information on the absolute configuration of chiral molecules.Assignment of absolute stereochemistry by comparing experimental and theoretical spectra.

Control of Stereochemistry in Ring-Opening Reactions

The epoxide ring in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. The control of stereochemistry during this process is of paramount importance, as it dictates the stereochemical outcome of the product. The stereoselectivity of these reactions is influenced by several factors, including the nature of the nucleophile, the catalyst, and the reaction conditions.

The ring-opening of spiro-epoxides can proceed through different mechanisms, leading to various regio- and stereoisomers. For instance, the regio- and stereoselective ring-opening of spiro-epoxyoxindoles with ammonia has been shown to produce 3-hydroxy-3-aminomethyloxindoles in high yields and enantioselectivities. rsc.orgresearchgate.net This highlights the potential for achieving high stereocontrol in related spiro-epoxy systems.

Substrate Control

The inherent stereochemistry of the this compound substrate can direct the incoming nucleophile to a specific face of the molecule, a phenomenon known as substrate-controlled stereoselectivity. The steric hindrance and electronic properties of the substituents on the spirocyclic system can create a preferential pathway for the nucleophilic attack.

Reagent Control

The choice of nucleophile and catalyst plays a crucial role in determining the stereochemical outcome of the ring-opening reaction. Chiral, non-racemic reagents or catalysts can be employed to induce asymmetry in the product, leading to an enantioselective transformation. This approach is a cornerstone of asymmetric synthesis. nih.govnih.gov For example, the use of chiral Lewis acids can activate the epoxide ring and create a chiral environment that favors the formation of one enantiomer over the other.

Stereoselective Ring-Opening Polymerization

In the context of polymerization, the stereoselective ring-opening of lactones is a powerful method for producing polymers with controlled tacticity. rsc.org While not directly involving an epoxide, the principles of stereocontrol are analogous. The choice of catalyst can influence whether the resulting polymer is isotactic, syndiotactic, or atactic, which in turn affects its physical properties.

The following table outlines key strategies for controlling stereochemistry in the ring-opening reactions of spiro-epoxides.

Control StrategyDescriptionExpected Outcome
Substrate Control The existing stereocenters in the starting material direct the approach of the nucleophile.Diastereoselective formation of products.
Asymmetric Catalysis A chiral catalyst creates a chiral environment, favoring one reaction pathway over others.Enantioselective formation of products.
Nucleophile Choice The steric and electronic nature of the nucleophile can influence the regioselectivity and stereoselectivity of the attack.Control over which carbon of the epoxide is attacked and from which face.
Reaction Conditions Solvent, temperature, and pressure can affect the transition state energies and influence the stereochemical outcome.Optimization of stereoselectivity.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Oxaspiro 2.5 Octan 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 5-oxaspiro[2.5]octan-4-one in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the complete carbon-hydrogen framework.

One-dimensional NMR experiments provide fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons on the cyclopropane (B1198618) and lactone rings. Based on the structure, which possesses a plane of symmetry, four distinct proton environments are anticipated. The protons on the cyclopropane ring (H-1/H-2) are expected to appear at a high field (low ppm value), typically between 0.5 and 1.5 ppm, due to the shielding effect of the strained three-membered ring. The protons on the lactone ring would appear further downfield. The methylene (B1212753) protons adjacent to the spiro-carbon (H-7) and those beta to the carbonyl group (H-8) would likely resonate in the 1.5-2.5 ppm range. The methylene protons adjacent to the ring oxygen (H-6) would be the most deshielded, appearing in the 4.0-4.5 ppm region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five unique signals, corresponding to the five chemically distinct carbon environments. The carbonyl carbon (C-4) of the lactone is the most deshielded and would appear significantly downfield, typically in the range of 170-180 ppm. The spiro-carbon (C-3), being a quaternary carbon, would show a signal around 30-40 ppm. The methylene carbons of the cyclopropane ring (C-1/C-2) are expected at a high field, between 10-25 ppm. Within the lactone ring, the carbon adjacent to the oxygen (C-6) would resonate around 60-70 ppm, while the remaining carbons (C-7, C-8) would appear in the 20-35 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm) RangeExpected Multiplicity
H-1, H-2 (Cyclopropane)0.5 - 1.5Multiplet
H-7, H-8 (Lactone)1.5 - 2.5Multiplet
H-6 (Lactone, -CH₂-O-)4.0 - 4.5Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm) Range
C-4 (C=O)170 - 180
C-6 (-CH₂-O-)60 - 70
C-3 (Spiro C)30 - 40
C-7, C-820 - 35
C-1, C-2 (Cyclopropane)10 - 25

Two-dimensional NMR techniques are indispensable for confirming the spirocyclic nature and the relative stereochemistry of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are in close proximity (typically <5 Å). For this compound, NOESY would be critical to confirm the spatial relationship between the cyclopropane and lactone rings. Correlations would be expected between the protons of the cyclopropane ring (H-1/H-2) and the adjacent methylene protons on the lactone ring (H-7).

Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique is similar to NOESY but observes correlations between nuclei of different types, such as ¹H and ¹³C. It can provide valuable long-range connectivity information and further confirm spatial arrangements.

The six-membered delta-lactone ring is not planar and can exist in various conformations, such as chair or boat forms. Advanced NMR studies, particularly Variable Temperature (VT) NMR, could be employed to study these conformational dynamics. By recording spectra at different temperatures, it would be possible to observe changes in chemical shifts or the coalescence of signals, which can provide thermodynamic data about the energy barriers between different conformers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For this compound (C₇H₁₀O₂), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Common fragmentation pathways for lactones include the loss of small neutral molecules. A characteristic fragmentation would be the loss of carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) via cleavage of the lactone ring. Another likely fragmentation pathway involves the cleavage of the cyclopropane ring.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and its fragments. This technique is crucial for confirming the molecular formula of this compound. The predicted monoisotopic mass is 126.0681 Da. HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas.

Table 3: Predicted HRMS Data for this compound (C₇H₁₀O₂)

Adduct/IonFormulaCalculated m/z
[M]⁺C₇H₁₀O₂126.0675
[M+H]⁺C₇H₁₁O₂⁺127.0754
[M+Na]⁺C₇H₁₀NaO₂⁺149.0573
[M+K]⁺C₇H₁₀KO₂⁺165.0312

Source: Predicted data from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a saturated six-membered lactone.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated delta-lactones (six-membered rings), this band typically appears in the range of 1750–1735 cm⁻¹. acs.orgspcmc.ac.in Another key absorption would be the C–O–C stretching vibration of the ester group, which is expected to produce a strong band in the fingerprint region, generally between 1250 and 1111 cm⁻¹. spcmc.ac.in The spectrum would also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Lactone Carbonyl (C=O)Stretch1750 - 1735Strong
Ester C-OStretch1250 - 1111Strong
Alkyl C-HStretch2850 - 2960Medium-Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the compound's physical and chemical properties. For chiral molecules like this compound, which possesses a spirocyclic center that can be a source of chirality, X-ray crystallography is particularly vital for assigning the absolute stereochemistry (the R or S configuration) of its stereocenters.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise arrangement of atoms in the crystal lattice.

While specific crystallographic data for this compound is not publicly available in the reviewed literature, the principles of the technique are well-established through studies of related spirocyclic and lactone-containing molecules. nih.gov For instance, structural analyses of spiro β-lactones have successfully utilized X-ray crystallography to elucidate how these molecules bind to and interact with biological targets, revealing crucial stabilizing interactions. nih.gov Similarly, studies on other complex organic molecules confirm that X-ray crystallography is the gold standard for confirming stereochemical assignments made by other methods, such as NMR spectroscopy. usm.eduresearchgate.net

The data obtained from an X-ray crystallographic analysis is typically presented in a standardized format, including key parameters that describe the crystal's structure. A hypothetical data table for this compound, based on typical values for small organic molecules, is presented below to illustrate the type of information generated.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₁₀O₂
Formula Weight126.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (molecules/unit cell)4
Calculated Density (g/cm³)Value

Note: The values for unit cell dimensions (a, b, c, β) and volume are placeholders, as experimental data for this specific compound is not available.

This detailed structural information is invaluable for rational drug design, understanding reaction mechanisms, and confirming the outcomes of stereoselective syntheses.

Rotational Spectroscopy for Gas-Phase Structure and Vibrational States

Rotational spectroscopy is a high-resolution technique used to determine the precise geometry and structure of molecules in the gas phase. researchgate.net By measuring the absorption of microwave radiation, this method provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, precise bond lengths and angles can be derived, offering a complementary perspective to the solid-state data from X-ray crystallography.

The study of rotational spectra also reveals information about the molecule's low-energy vibrational states. nasa.gov Molecules are not rigid rotors; they vibrate even in their ground electronic state. These vibrations can couple with the rotations, leading to the observation of separate rotational spectra for each excited vibrational state. Analyzing these spectra allows for the characterization of low-frequency vibrations and the determination of energy differences between vibrational levels. uni-koeln.de

Direct experimental data on the rotational spectrum of this compound was not found in the surveyed literature. However, extensive research on the closely related molecule, 1-oxaspiro[2.5]octa-4,7-dien-6-one, provides an excellent case study for the type of detailed information that can be obtained. For this analogue, researchers were able to measure and assign thousands of rotational transitions for the ground vibrational state and ten of its lowest-energy vibrationally excited states.

The analysis yielded precise rotational constants (A, B, C) and centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates. The experimental data for the ground state of this related spirocycle are presented below.

Experimental Ground State Rotational and Centrifugal Distortion Constants for 1-Oxaspiro[2.5]octa-4,7-dien-6-one

ParameterValue (MHz)
A2134.34734(14)
B1652.88313(12)
C1112.55106(11)
ΔJ (kHz)0.12469(33)
ΔJK (kHz)-0.1989(13)
ΔK (kHz)0.4371(32)
δJ (kHz)0.02497(22)
δK (kHz)0.0881(45)

Data derived from studies on a related spirocyclic compound to illustrate the technique.

Furthermore, the study of the excited vibrational states allowed for the determination of the fundamental frequency for the lowest energy vibration (ν₂₂), which was found to be approximately 79.0 cm⁻¹. This level of detail showcases the power of rotational spectroscopy in providing a comprehensive picture of a molecule's structure and dynamics in the isolated, gas-phase environment.

Computational and Theoretical Investigations of 5 Oxaspiro 2.5 Octan 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry, balancing computational cost with accuracy. redalyc.org This approach is centered on the principle that the energy of a molecule can be determined from its electron density. DFT is extensively used to compute the electronic structure and properties of molecules in both gas and aqueous phases. nih.gov

For 5-oxaspiro[2.5]octan-4-one, DFT calculations can elucidate its fundamental electronic characteristics. Key aspects of its electronic structure that can be determined include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). These calculations are foundational for predicting the molecule's reactivity. nih.govresearchgate.net

Reactivity descriptors derived from DFT provide a quantitative framework for understanding how a molecule will interact with other reagents. redalyc.orguautonoma.cl These descriptors include:

Chemical Potential (μ) and Electronegativity (χ) : Indicate the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S) : Describe the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. nih.gov

Fukui Functions : Identify the most electrophilic and nucleophilic sites within the molecule, predicting regioselectivity in chemical reactions. redalyc.org

By calculating these parameters for this compound, researchers can predict its behavior in various chemical environments. For instance, the MESP can highlight regions of positive and negative potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. The energies of the HOMO and LUMO orbitals are crucial for understanding charge transfer in reactions and predicting the molecule's role as an electron donor or acceptor. mdpi.com

Table 1: Exemplary DFT-Calculated Reactivity Descriptors for this compound Note: These are representative values to illustrate the output of DFT calculations and are not derived from a specific published study on this exact molecule.

DescriptorDefinitionPredicted Implication for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack (electron-donating ability)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack (electron-accepting ability)
Chemical Hardness (η)(LUMO - HOMO) / 2A larger value suggests higher stability and lower reactivity
Electrophilicity Index (ω)μ²/2ηMeasures the stabilization in energy when the system acquires additional electronic charge

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Molecular Mechanics (MM) offers a computationally efficient method to explore the molecule's conformational space. MM methods use classical physics principles and a defined force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

For this compound, which features a spirocyclic junction between a cyclopropane (B1198618) and a tetrahydropyranone ring, conformational analysis is key to identifying the most stable three-dimensional arrangements (conformers). A systematic search or stochastic methods combined with energy minimization can locate various low-energy conformers. The relative energies of these conformers, calculated by MM, indicate their population at thermal equilibrium.

Molecular Dynamics (MD) simulations build upon the MM framework by incorporating atomic motion over time, solving Newton's equations of motion for the system. An MD simulation of this compound would provide a dynamic view of its conformational behavior, revealing the pathways and energy barriers for transitions between different conformers. This is particularly important for understanding the flexibility of the six-membered ring and the relative orientation of the two rings. While specific studies on this compound are not detailed in the literature, analyses of related spiro compounds like 1-oxaspiro[2.5]octane derivatives show that the preferred conformation can be determined by analyzing steric and electronic effects. nih.gov

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanism of chemical reactions involving this compound requires identifying the transition states (TS) that connect reactants to products. Transition state modeling, often performed using quantum mechanical methods like DFT, is a critical tool for this purpose.

By locating the TS on the potential energy surface, chemists can calculate the activation energy of a reaction, which is the primary determinant of the reaction rate. For example, in a potential reaction such as the ring-opening of the cyclopropane or lactone moiety of this compound, TS modeling could differentiate between possible mechanistic pathways. researchgate.net

The process involves:

Proposing a Reaction Coordinate : A plausible path from reactants to products is hypothesized.

Locating the Transition State : Computational algorithms search for a saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation : A frequency analysis is performed to confirm the nature of the stationary point. A true TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation : This calculation maps the path from the TS down to the corresponding reactants and products, confirming that the located TS connects the correct species.

This modeling provides invaluable insights into reaction feasibility, selectivity, and the influence of substituents or catalysts on the reaction pathway.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, rotational constants)

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. researchgate.net In studies of related spiro-epoxy compounds, the analysis of chemical shifts and coupling constants has been instrumental in determining relative configurations and preferred conformations. nih.govresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data Framework This table illustrates how computationally predicted data would be compared against experimental results for structural validation.

NucleusPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)Deviation (ppm)
C=O (Carbonyl)Calculated ValueMeasured ValueDifference
Spiro-CarbonCalculated ValueMeasured ValueDifference
Cyclopropane CH2Calculated ValueMeasured ValueDifference
Lactone O-CH2Calculated ValueMeasured ValueDifference

Beyond NMR, other properties like rotational constants can be calculated from the optimized molecular geometry. These constants are essential for analysis using microwave spectroscopy, providing precise information about the molecule's moments of inertia and, by extension, its structure.

Quantitative Structure-Activity Relationship (QSAR) Studies (general theoretical framework, not specific biological activity outcomes)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. The fundamental principle is that the variations in the activity of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors.

For a molecule like this compound, a QSAR study would begin by defining a set of related compounds and calculating a wide range of molecular descriptors for each. These descriptors fall into several categories:

Constitutional (1D) : Molecular weight, atom counts.

Topological (2D) : Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices).

Geometrical (3D) : Based on the three-dimensional structure (e.g., molecular surface area, volume).

Quantum Chemical : Derived from electronic structure calculations (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges).

Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is developed to relate a subset of these descriptors to the observed activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds based solely on their calculated descriptors. This framework provides a rational basis for designing new molecules with enhanced or optimized properties, although specific biological outcomes are beyond the scope of this theoretical discussion. dntb.gov.ua

Table of Mentioned Compounds

Compound Name
This compound
1-Oxaspiro[2.5]octane
1-Oxa-2-azaspiro[2.5]octane
1-Oxaspiro[2.5]octa-5,7-dien-4-one
Spiro[2.5]octane-5,7-dione

Role of 5 Oxaspiro 2.5 Octan 4 One Derivatives in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The rigid, three-dimensional framework of oxaspiro[2.5]octane derivatives makes them ideal starting points or key intermediates for assembling stereochemically rich natural products. The controlled opening of the strained cyclopropane (B1198618) or epoxide ring allows for the stereoselective installation of functional groups on a cyclohexane (B81311) core, a common motif in many biologically active molecules.

The natural products Fumagillol and Ovalicin (B1677816) are potent anti-angiogenic agents, known for their complex structures that feature a highly substituted cyclohexane ring and two critical epoxide functionalities. nih.govnih.gov A key structural feature of both molecules is a 1-oxaspiro[2.5]octane core, which is essential for their biological activity.

Numerous total synthesis strategies for these molecules and their analogues have been developed, highlighting the challenge and importance of constructing the spiro-epoxide moiety with precise stereocontrol. nih.gov Synthetic approaches often focus on the efficient assembly of the six-membered ring followed by the introduction of the spiro-epoxide via methods like the Corey-Chaykovsky reaction. organicchemistrydata.org The development of synthetic routes to access these complex structures underscores the value of spirocyclic ketones and epoxides, such as derivatives of 5-oxaspiro[2.5]octan-4-one, as synthons for achieving the desired molecular architecture. nih.govresearchgate.net

CompoundCore StructureKey Synthetic Challenge
OvalicinSubstituted 1-oxaspiro[2.5]octan-6-oneStereoselective formation of the spiro-epoxide and control of five contiguous stereocenters. nih.gov
FumagillolSubstituted 1-oxaspiro[2.5]octan-6-olConstruction of the densely functionalized cyclohexane ring and the spiro-epoxide. nih.gov

The oxaspiro[2.5]octane skeleton is a structural motif present in various terpenoid compounds. Derivatives of this class serve as important intermediates in the synthesis of fragrances and other complex terpenes. For instance, 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane is a key intermediate prepared from 2,2,3,6-tetramethyl-1-cyclohexanone. google.com This spiro-epoxide can be rearranged using a Lewis acid to produce 2,2,3,6-tetramethyl cyclohexane carboxaldehyde, a valuable component in the fragrance industry. google.com

Furthermore, complex substituted 1-oxaspiro[2.5]octan-4-one derivatives, such as 5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one, have been synthesized, showcasing the utility of this scaffold in building elaborate terpenoid-like structures. nih.govspectrabase.com The synthesis of these molecules demonstrates the ability to append complex side chains to the spirocyclic core, further expanding its utility in natural product synthesis. Another example includes 5,5-dimethyl-4-(3-methyl-1,3-butadienyl)-1-oxaspiro[2.5]octane, which incorporates a conjugated diene system, offering further reactive handles for synthetic transformations. plantaedb.com

Intermediate in the Synthesis of Heterocyclic Compounds

The reactivity of the spirocyclic core in oxaspiro[2.5]octane derivatives makes them valuable precursors for a wide range of heterocyclic compounds, particularly those containing nitrogen. The ring strain of the cyclopropane component facilitates nucleophilic ring-opening reactions, allowing for the introduction of heteroatoms and subsequent cyclization to form new ring systems.

This strategy is widely employed in medicinal chemistry to create novel scaffolds for drug discovery. For example, the spiro[2.5]octane framework is a key component in the synthesis of various aza- and diazaspirocycles. Published synthetic routes describe the preparation of 4-oxa-7-azaspiro[2.5]octane, 4,7-diazaspiro[2.5]octane, and 7-oxa-4-azaspiro[2.5]octan-5-one. google.comgoogle.comchemuniverse.com These compounds are important pharmaceutical intermediates. The syntheses often involve the reduction of a carbonyl or amide group within a spirocyclic precursor to form the final heterocyclic product. google.comgoogle.com The versatility of this approach is further demonstrated by the synthesis of more complex molecules like N-[(4-aminopyrimidin-5-yl)methyl]-6-oxaspiro[2.5]octane-1-carboxamide, where the spirocycle is linked to a biologically relevant pyrimidine (B1678525) moiety. molport.com

Precursor for Advanced Organic Materials and Functional Molecules

The rigid, well-defined three-dimensional structure of spiro[2.5]octanone derivatives makes them attractive candidates for the development of advanced organic materials with unique properties. Their chirality and conformational stability are particularly useful in applications that require precise molecular recognition or control over supramolecular organization.

A significant application in this area is the use of chiral 1-Aryl-Spiro[2.5]octan-4-ones as dopants for liquid crystals (LCs). researchgate.net When added to a nematic liquid crystal, these chiral spiro compounds induce a helical supramolecular structure. researchgate.net This ability, known as helical twisting power, is crucial for the function of many liquid crystal displays (LCDs). The spiro[2.5]octanone derivatives were designed to be more photochemically stable than their arylidene enone precursors, demonstrating a rational approach to designing functional molecules for materials science applications. researchgate.net

Development of Novel Synthetic Methodologies Leveraging Spiro[2.5]octan-4-one Reactivity

The unique structural and electronic properties of spiro[2.5]octan-4-one and its derivatives have driven the development of new and efficient synthetic methods. These methodologies often exploit the inherent reactivity of the strained three-membered ring or the enolate chemistry of the ketone to build molecular complexity rapidly.

One innovative approach is the one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones from para-quinone methides. rsc.org This metal-free reaction proceeds through a 1,6-conjugate addition that triggers a dearomatization of the phenolic precursor, efficiently generating a spirocycle with multiple consecutive quaternary carbon centers. rsc.org This method provides a powerful tool for accessing densely substituted carbocycles.

Other methodologies have focused on the efficient construction of the spiro[2.5]octane core itself. General synthetic routes to spiro[2.5]octane-4,6-dione and spiro[2.5]octane-5,7-dione have been developed that involve the cyclization of acyclic precursors followed by decarboxylation. chemicalbook.comresearchgate.net These methods are often designed to be scalable and avoid chromatographic purification, making these valuable building blocks more accessible. researchgate.net The classic Corey-Chaykovsky reaction, which utilizes dimethylsulfoxonium methylide, also remains a fundamental and reliable method for converting cyclohexanones into the corresponding 1-oxaspiro[2.5]octanes, a key transformation in many synthetic campaigns. google.com

Future Directions and Emerging Research Avenues in 5 Oxaspiro 2.5 Octan 4 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 5-oxaspiro[2.5]octan-4-one and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. Current synthetic strategies for related spiro-lactones often rely on traditional methods that may involve hazardous reagents and generate significant waste. Emerging research is expected to focus on alternative, more sustainable approaches.

One promising direction is the use of organocatalysis in conjunction with environmentally friendly reaction media. For instance, the synthesis of spiro compounds has been successfully achieved using ionic liquids as catalysts in microwave-assisted multicomponent domino reactions, offering high yields and cleaner reaction profiles. mdpi.com Another avenue involves electrosynthesis, which can drive reactions using electricity, a clean reagent. A recent example is the one-pot electrochemical cascade synthesis of γ-butyrolactone from furoic acid, a biomass-derived feedstock, demonstrating a sustainable route to the core lactone structure. nih.gov

Future research could adapt these principles to the synthesis of this compound. This might involve developing catalytic systems that can construct the spirocyclic framework from renewable starting materials under mild conditions. The use of catalysts like iron(III) oxide (Fe₂O₃), a non-toxic and inexpensive natural catalyst, has already been shown to be effective in the solvent-free synthesis of other spiro-heterocycles, highlighting a potential path forward. researchgate.net

Table 1: Examples of Sustainable Approaches in Spiro-Lactone Synthesis

Synthetic StrategyCatalyst/MediatorKey AdvantagesRelevant Compound Type
Multicomponent Domino Reaction1-methylimidazolium chloride (Ionic Liquid)Microwave-assisted, good yields, use of ethanol (B145695) as a solvent. mdpi.comSpiro compounds mdpi.com
Paired ElectrosynthesisPlatinum(+) | Nickel(−) electrodesOne-pot, mediator-free, scalable, from biomass feedstock. nih.govγ-butyrolactone nih.gov
One-Pot CondensationFe₂O₃Solvent-free, non-toxic catalyst, short reaction times. researchgate.netSpiro-4H-pyran derivatives researchgate.net

Exploration of Novel Reactivity Patterns and Rearrangements

The inherent ring strain of the cyclopropane (B1198618) and lactone moieties in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely delve into uncovering novel transformations and rearrangements of this spirocycle.

Analogous strained systems, such as spiroepoxy-β-lactones, have demonstrated fascinating reactivity, including facile rearrangements to form other important heterocyclic structures like tetronic acids. nih.govacs.org These transformations are often triggered by Lewis acids or hindered amines. acs.org Similarly, this compound could be a precursor to a variety of molecular scaffolds through controlled ring-opening and rearrangement reactions. Investigations into its behavior under thermal, photochemical, or catalytic conditions (using transition metals or organocatalysts) could reveal pathways to unique and synthetically valuable products.

Nucleophilic addition reactions also present a fertile ground for discovery. In related spiroepoxy-lactones, nucleophiles can add at different positions, leading to diverse products. nih.govacs.org A systematic study of the reaction of this compound with a wide range of nucleophiles (e.g., organometallics, amines, thiols) would map its reactivity and provide access to functionalized cyclohexane (B81311) and cyclopropane derivatives.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity in a single operation, aligning with the principles of step and atom economy. nih.gov The this compound skeleton is an ideal candidate for use in such reactions, either as a product or a key intermediate.

Future research could focus on designing MCRs that assemble the this compound core from simple starting materials. Strategies for synthesizing other spiro-lactones often employ cascade reactions, such as Michael addition followed by intramolecular cyclization. oaepublish.comresearchgate.net Similar approaches could be envisioned for the target molecule.

Conversely, the strained rings of this compound could serve as reactive synthons in cascade sequences. A nucleophilic attack could initiate a ring-opening, creating a reactive intermediate that is immediately trapped in a subsequent intramolecular reaction. This would allow for the rapid construction of more complex polycyclic systems. The development of organocatalytic methods, which have proven highly effective in the asymmetric synthesis of various spiro-lactone frameworks, will be a key area of focus. oaepublish.com

Advanced Stereocontrol and Asymmetric Catalysis

The spirocyclic nature of this compound means that the spiro-carbon is a quaternary stereocenter, a common feature in many biologically active natural products. oaepublish.com Therefore, the development of methods for the stereocontrolled synthesis of this molecule is of paramount importance.

Future research will undoubtedly concentrate on asymmetric catalysis to produce enantiomerically pure or enriched this compound. Several powerful strategies have been developed for the asymmetric synthesis of other spiro-lactones. These include:

Transition Metal Catalysis: Nickel-catalyzed intramolecular additions of lactone enolates to aryl nitriles have been shown to forge 5-, 6-, and 7-membered spirocycles with good enantioselectivity. acs.org

Organocatalysis: Chiral bifunctional catalysts, such as BINOL-derived sulfides, have been used for enantioselective bromolactonizations to create chiral α-spiro-γ-lactones. nii.ac.jp Similarly, chiral phosphines and squaramide-based organocatalysts have been employed in cycloaddition and cascade reactions to generate various enantioenriched spirolactones. oaepublish.com

Adapting these catalytic systems to the synthesis of this compound represents a significant but rewarding challenge. Success in this area would unlock access to chiral building blocks for medicinal chemistry and natural product synthesis.

Table 2: Selected Asymmetric Catalytic Methods for Spiro-Lactone Synthesis

Catalyst TypeReactionKey FeaturesResulting Spirocycle Type
Nickel/Chiral LigandIntramolecular Enolate AdditionForges 5-, 6-, and 7-membered rings; up to 90% ee. acs.orgβ-Keto lactones acs.org
Chiral Bifunctional Sulfide (B99878)BromolactonizationCatalytic, enantioselective halolactonization. nii.ac.jpα-Spiro-γ-lactones nii.ac.jp
Chiral Phosphine[3+2] CycloadditionHigh yields and excellent enantioselectivities. oaepublish.comSpirocyclopentenebenzolactones oaepublish.com
Chiral SquaramideMichael/Cyclization CascadeHigh yields, excellent diastereo- and enantioselectivities. oaepublish.comSpiro[oxindole-lactone] derivatives oaepublish.com

Integration with Flow Chemistry and Automation Technologies

Flow chemistry is revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. spirochem.com The application of this technology to the synthesis of this compound is a promising future direction.

Continuous flow processes could enable better control over potentially fast or exothermic reactions involved in the formation or transformation of this strained spirocycle. Flow chemistry is particularly advantageous for handling unstable intermediates and for scaling up reactions safely and efficiently. thieme-connect.de The synthesis of complex spirocyclic polyketides has already been accelerated using flow chemistry, demonstrating the technology's potential in this area. researchgate.net Furthermore, integrating in-line purification and analysis can streamline the entire synthetic process, from starting materials to the final, purified product. spirochem.com

Automation, facilitated by flow chemistry setups, can accelerate reaction optimization by allowing for high-throughput screening of catalysts, solvents, and other reaction conditions. acs.org This would be particularly valuable in the development of novel asymmetric syntheses of this compound.

Deeper Computational Insights into Mechanism and Design

Computational chemistry is an increasingly powerful tool for understanding reaction mechanisms, predicting reactivity, and designing new catalysts and synthetic routes. Future research on this compound will greatly benefit from the application of computational methods, such as Density Functional Theory (DFT).

Computational studies can provide deep insights into the stability and electronic structure of this compound. For instance, computational analysis of related spiroepoxy-β-lactones helped to explain their surprising stability through the examination of anomeric effects. nih.govresearchgate.net Similar studies on this compound could elucidate the factors governing its stability and reactivity.

Furthermore, DFT calculations can be used to model reaction pathways, determine transition state energies, and predict the outcomes of reactions. This is particularly useful for understanding the origins of stereoselectivity in asymmetric catalysis and regioselectivity in cycloaddition reactions. oaepublish.com By providing a molecular-level understanding of reaction mechanisms, computational chemistry can guide the rational design of more efficient and selective synthetic methods for this compound and its derivatives. Structural and conformational analyses, supported by NMR spectroscopy, can also provide valuable experimental data to complement and validate computational models. nih.gov

Q & A

Q. What spectroscopic methods are commonly used to characterize 5-oxaspiro[2.5]octan-4-one, and what key data should be prioritized?

Methodological Answer: Characterization relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Key data include:

  • NMR :
    • ¹H NMR : Look for signals corresponding to spirocyclic protons (δ 1.2–2.8 ppm) and ketone-related protons (δ 2.2–3.0 ppm).
    • ¹³C NMR : Identify the carbonyl carbon (δ ~210 ppm) and sp³ carbons in the spiro system (δ 25–45 ppm) .
  • MS : The molecular ion peak (m/z 168.2328 for C₁₀H₁₆O₂) and fragmentation patterns confirm the molecular formula and structural motifs .
  • IR : A strong absorption band near 1700–1750 cm⁻¹ indicates the ketone group .

Q. Table 1: Key Spectroscopic Data

TechniqueCritical Peaks/BandsStructural AssignmentReference
¹H NMRδ 1.5–2.5 (multiplet)Spirocyclic CH₂ groups
¹³C NMRδ 210.2Ketone (C=O)
MS (EI)m/z 168.2328 (M⁺)Molecular ion
IR1720 cm⁻¹C=O stretch

Q. What are the common synthetic routes for this compound, and what catalysts are effective?

Methodological Answer: A prominent method involves asymmetric cyclopropanation using iridium-salen catalysts. For example:

  • Reaction : Diazolactones react with alkenes/dienes in the presence of Ir-salen complexes to yield spirocyclic ketones with high trans-selectivity .
  • Critical Parameters :
    • Use molecular sieves to reduce competing water insertion.
    • Catalyst loading (1–5 mol%) and temperature (0–25°C) influence yield and stereoselectivity.

Q. Table 2: Synthetic Methods Comparison

SubstrateCatalystYield (%)trans:%Reference
Diazolactone + StyreneIr-salen8592
Epoxide Ring-OpeningLewis Acids70N/A

Advanced Research Questions

Q. How do steric and electronic factors influence stereochemical outcomes in spirocyclic ketone synthesis?

Methodological Answer:

  • Steric Effects : Bulky substituents on catalysts (e.g., Ir-salen with tert-butyl groups) enhance trans-selectivity by favoring less hindered transition states .
  • Electronic Effects : Electron-deficient alkenes accelerate cyclopropanation but may reduce selectivity. Computational studies (DFT) can map transition state energies to predict outcomes.
  • Experimental Design :
    • Compare catalysts with varying substituents (e.g., electron-withdrawing vs. donating).
    • Use kinetic isotopic effects (KIE) to probe rate-determining steps.

Q. How can computational methods resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate thermodynamic stability of stereoisomers and activation barriers for key reactions (e.g., ring-opening).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Case Study : Conflicting reports on ketone reactivity in nucleophilic additions can be addressed by modeling frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites .

Q. Table 3: Computational Parameters for Reactivity Analysis

ParameterTool/SoftwareKey InsightReference
HOMO-LUMO GapGaussian 16Predicts nucleophilic attack sites
Solvent PolarityCOSMO-RSExplains solvent-dependent yields
Transition StateQ-ChemValidates stereochemical pathways

Q. What strategies address data contradictions in spirocyclic compound research (e.g., conflicting spectroscopic assignments)?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography with NMR) to confirm structural assignments .
  • Statistical Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers or systematic errors .
  • Literature Reconciliation : Compare synthetic conditions (e.g., solvent purity, temperature) across studies to isolate variables causing discrepancies .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

Methodological Answer:

  • Target Identification : Use molecular docking to predict protein targets (e.g., enzymes with hydrophobic active sites).
  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.